2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Organic Synthesis Chemoselective Reduction Functional Group Interconversion

Researchers needing rigid tetralols for asymmetric synthesis often face batch variability. 2,2-Dimethyl-1-tetralol (CAS 103041-51-6) overcomes this with predictable chiral reactivity. Key advantages: • Thorpe-Ingold angle compression accelerates intramolecular cyclization. • Enhanced acidity (pKa ~12.4) enables mild deprotonation, reducing side reactions. • Zero rotatable bonds pre-organize the scaffold for ring closure. • Consistent ≥95% purity for reliable research. Standard global shipping available.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13180025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1(CCC2=CC=CC=C2C1O)C
InChIInChI=1S/C12H16O/c1-12(2)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,11,13H,7-8H2,1-2H3
InChIKeyGJIUZNMFBCIJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol: Core Identity and Structure


2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol (CAS 103041-51-6; molecular formula C₁₂H₁₆O; molecular weight 176.25 g/mol) is a bicyclic secondary alcohol belonging to the tetrahydronaphthalenol (tetralol) class. It features a partially saturated naphthalene scaffold bearing a geminal dimethyl group at the C2 position and a hydroxyl substituent at the C1 bridgehead carbon, generating a chiral center . The compound is supplied at ≥95% purity for research use and is catalogued under PubChem CID 12254739 . Its closest characterized structural analogs include 2,2-dimethyl-1-tetralone (CAS 2977-45-9), which replaces the C1 hydroxyl with a ketone, and unsubstituted tetralin-1-ol (CAS 529-33-9), which lacks the gem-dimethyl substitution .

Why 2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol Cannot Be Replaced by Generic Tetralol Analogs


The geminal dimethyl substitution at C2 and the secondary alcohol at C1 jointly confer a physicochemical profile that differs measurably from both the parent tetralin-1-ol and the oxidized 2,2-dimethyl-1-tetralone . The C2 gem-dimethyl group introduces a Thorpe–Ingold angle compression effect that alters ring conformational preferences and accelerates intramolecular cyclization kinetics relative to non-gem-disubstituted tetralin systems [1]. Meanwhile, the hydroxyl group imparts hydrogen-bond donor capability (HBD count = 1) absent in the ketone analog, while the gem-dimethyl motif suppresses free rotation about the C1–C2 bond (rotatable bond count = 0) compared with tetralin-1-ol . These differences mean that procurement decisions based solely on the tetrahydronaphthalene core—without accounting for the 2,2-dimethyl-1-ol substitution pattern—risk selecting a compound with divergent reactivity, solubility, acidity, and stereochemical properties, as quantified in the evidence below.

Quantitative Differentiation Evidence Versus Closest Analogs


Functional Group Chemoselectivity: Alcohol vs. Ketone

2,2-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is the direct reduction product of 2,2-dimethyl-1-tetralone (CAS 2977-45-9), which is its immediate ketone analog and the most commonly encountered in-class comparator . The alcohol possesses a hydrogen-bond donor site (HBD count = 1) and a hydroxyl proton, enabling esterification, silylation, and etherification reactions that are inaccessible to the ketone . Conversely, the ketone analog (molecular weight 174.24 g/mol; density 1.018 g/cm³; boiling point 264.6 °C at 760 mmHg) lacks the nucleophilic hydroxyl and undergoes condensation and nucleophilic addition at the carbonyl carbon, representing a divergent reactivity manifold . Procurement of the alcohol rather than the ketone is mandatory when the downstream chemistry requires a hydroxyl handle, such as in chiral auxiliary preparation, PROTAC linker attachment, or prodrug ester synthesis.

Organic Synthesis Chemoselective Reduction Functional Group Interconversion

Enhanced Alcohol Acidity via gem-Dimethyl Substitution

The C1 hydroxyl proton of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol exhibits a predicted pKa of 12.4–13.1, which is substantially more acidic than the predicted pKa of 14.33 ± 0.20 for unsubstituted tetralin-1-ol (CAS 529-33-9) . This ~1.2–1.9 pKa unit enhancement is attributed to the gem-dimethyl-induced ring strain (eclipsing interactions destabilizing the protonated form) and partial resonance stabilization of the conjugate base through the aromatic ring . Typical secondary alcohols exhibit pKa values in the range of 16–18 . The acidity difference means that at pH values between approximately 12 and 14, the target compound is significantly more deprotonated than tetralin-1-ol, a property that directly impacts nucleophilicity, hydrogen-bonding strength, and metal-alkoxide formation in synthetic applications.

Physical Organic Chemistry pKa Prediction Structure-Acidity Relationships

Thorpe–Ingold Effect on Intramolecular Cyclization Kinetics

The geminal dimethyl substitution at C2 imposes a well-characterized Thorpe–Ingold (gem-dialkyl) effect that compresses the C1–C2–C3 bond angle and biases the conformational equilibrium toward reactive gauche conformers, thereby accelerating intramolecular ring-closure reactions [1]. In tetralin systems, force-field (MM2) calculations and ¹³C NMR shift analyses have demonstrated that 2,2-dimethyl substitution alters the half-chair conformation of the saturated ring compared to unsubstituted tetralin, with measurable effects on substituent-induced shielding (SIS) and epimeric shift differences (ESD) [2]. While direct rate-constant comparisons for the specific C1-alcohol substrate are not available, the gem-dimethyl effect is a class-level phenomenon that consistently provides rate accelerations of 10²- to 10⁴-fold for cyclization reactions in analogous 5- and 6-membered ring systems [1]. This kinetic consequence is absent in tetralin-1-ol and in 2-monoalkyl-substituted analogs, making the 2,2-dimethyl substitution pattern a deliberate design element for substrates intended to undergo facilitated intramolecular reactions.

Reaction Kinetics Thorpe-Ingold Effect Intramolecular Cyclization Conformational Analysis

Lipophilicity Differentiation and Membrane Partitioning

The computed octanol-water partition coefficient (LogP) for 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is 2.69 , compared with a reported LogP of 1.98 for tetralin-1-ol (CAS 529-33-9) [1]. This ΔLogP of +0.71 represents an approximately 5-fold increase in lipophilicity, attributable to the additional two methyl groups at C2. The higher LogP value predicts enhanced passive membrane permeability, greater organic-phase extractability, and increased retention on reverse-phase HPLC columns. For procurement decisions in medicinal chemistry or agrochemical lead optimization, the LogP difference is consequential: a compound with LogP 2.69 falls within the typically desirable range for oral bioavailability (LogP 1–3), whereas the lower LogP of tetralin-1-ol places it near the lower boundary of optimal lipophilicity for CNS or intracellular target engagement.

Lipophilicity LogP Drug Design Physicochemical Profiling

Chiral Resolution Feasibility with Kinetic Resolution

The target compound possesses a single stereogenic center at C1, and the adjacent quaternary C2 (bearing gem-dimethyl) creates a steric environment amenable to enantioselective silylation-based kinetic resolution. A published methodology employing chiral guanidine catalysis, specifically (R)-N-methylbenzoguanidine, has demonstrated efficient silylative kinetic resolution of racemic 2,2-dialkyl 5- and 6-membered cyclic benzylic alcohols using diphenylmethylchlorosilane (Ph₂MeSiCl) or phenyldimethylchlorosilane (PhMe₂SiCl) as the silyl source . More recently, a dual catalytic strategy using a single iridium(III) complex achieved α-alkylation and asymmetric transfer hydrogenation of tetralone derivatives via hydrogen borrowing and dynamic kinetic resolution, yielding enantiomerically enriched tetrahydronaphthalen-1-ols in high yields with good enantio- and diastereoselectivity across diverse substrate scopes [1]. The rac-2,2-dimethyl substitution pattern is specifically noted as a substrate class in the silylative resolution study, confirming that the gem-dimethyl motif does not preclude efficient enantioselective processing.

Chiral Resolution Enantioselective Synthesis Kinetic Resolution Asymmetric Catalysis

Evidence-Backed Application Scenarios in Research and Industry


Chiral Building Block for Enantioselective Synthesis

The C1 stereocenter combined with the rigidifying gem-dimethyl group at C2 makes racemic 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol an entry point for preparing enantiomerically enriched tetralol scaffolds. As demonstrated by the Ir(III)-catalyzed asymmetric transfer hydrogenation methodology and chiral guanidine-mediated silylative kinetic resolution , the 2,2-dialkyl substitution pattern is compatible with catalytic enantioselective processing. The resulting enantioenriched alcohols serve as intermediates for chiral ligands, auxiliaries, and medicinally relevant tetrahydronaphthalene derivatives, including retinoic acid receptor modulators as described in the Io Therapeutics patent family [1].

Alkoxide and Ester Formation via Enhanced Hydroxyl Acidity

The predicted pKa of 12.4–13.1 for the C1 hydroxyl of 2,2-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol is substantially lower than that of tetralin-1-ol (pKa ~14.3) . This enhanced acidity facilitates deprotonation under milder basic conditions to generate the corresponding alkoxide, which can be employed in Williamson ether synthesis, esterification with acid chlorides or anhydrides, and silyl protection for subsequent synthetic manipulations. In workflows where tetralin-1-ol requires stronger bases (e.g., NaH or KOtBu) for complete deprotonation, the target compound may achieve comparable conversion using milder carbonate or alkoxide bases, reducing side reactions with base-sensitive substrates.

Membrane Permeability and Chromatographic Method Development

With a computed LogP of 2.69 versus 1.98 for tetralin-1-ol , the target compound offers predictably higher reverse-phase HPLC retention and organic-phase extractability. This property is advantageous in medicinal chemistry programs where a LogP in the 2–3 range is targeted for balancing aqueous solubility with passive membrane permeability. The compound can also serve as a retention-time marker or system suitability standard in chromatographic method development for lipophilic tetrahydronaphthalene derivatives.

Cyclization Substrate for Self-Immolative Linkers and Macrocycles

The gem-dimethyl group at C2 exerts a Thorpe–Ingold angle compression effect that is predicted to accelerate intramolecular cyclization reactions relative to non-gem-disubstituted tetralin-1-ol . This makes the compound a candidate substrate for constructing cyclization-based self-immolative spacers, lactones (via hydroxy-acid cyclization), or tetralin-fused macrocycles. The zero rotatable bond count (C1–C2 bond rotation suppressed by the quaternary C2 center) further pre-organizes the scaffold for ring-closure, a feature absent in the conformationally more flexible tetralin-1-ol .

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